5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, often involves cyclocondensation reactions. A typical synthesis route might involve the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding pyrazole-4-carboxylic acid derivative (Viveka et al., 2016). This method is reflective of the versatility in synthesizing pyrazole derivatives, suggesting similar approaches could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by NMR (nuclear magnetic resonance), FT-IR (Fourier-transform infrared spectroscopy), and X-ray diffraction techniques. These compounds typically exhibit a planar conformation stabilized by intramolecular hydrogen bonding, with substituents like the phenyl group influencing the overall molecular geometry and electronic distribution (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Pyrazole derivatives participate in various functionalization reactions, enabling the synthesis of a wide range of chemical entities. These reactions may include amide formation, esterification, and cycloaddition reactions, providing a basis for further chemical exploration and application of the core pyrazole structure (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in material science and chemical synthesis. These properties are often determined using techniques such as thermo gravimetric analysis and single-crystal X-ray diffraction, providing insights into their stability, crystallinity, and suitability for various applications (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, define their utility in organic synthesis and potential pharmaceutical applications. These properties are influenced by the electronic nature of the pyrazole core and the substituents attached to it, dictating their role in further chemical transformations (Eleev et al., 2015).
Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- They have been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Synthetic Intermediates
- Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- They are used in forming various fused systems, predominantly bicyclic cores .
-
Pharmaceutical Applications
-
Photophysical Properties
- Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties .
- More complex structures with various relevant examples can be formed from them .
- Some fused pyrazoles have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility .
-
Green Synthesis
- Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
- This chapter has summarized novel strategies and wide applications of pyrazole scaffold .
Future Directions
properties
IUPAC Name |
1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOHNQYSXJILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554074 | |
Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116344-18-4 | |
Record name | 5-(1-Methylethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116344-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.